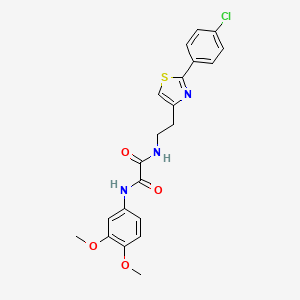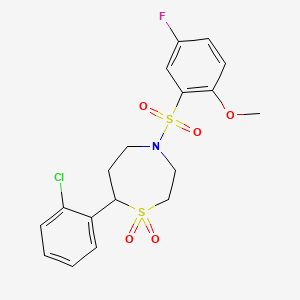![molecular formula C14H11BrN2OS B2384231 1-(6-(4-溴苯基)-3-甲基咪唑并[2,1-b][1,3]噻唑-2-基)-1-乙酮 CAS No. 866134-30-7](/img/structure/B2384231.png)
1-(6-(4-溴苯基)-3-甲基咪唑并[2,1-b][1,3]噻唑-2-基)-1-乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound, also known by its CAS Number 866134-30-7, is a solid substance with a molecular weight of 335.22 . Its IUPAC name is 1-[6-(4-bromophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]ethanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H11BrN2OS/c1-8-13(9(2)18)19-14-16-12(7-17(8)14)10-3-5-11(15)6-4-10/h3-7H,1-2H3 . This indicates that the compound contains carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur atoms.Physical And Chemical Properties Analysis
This compound is a solid . The compound’s molecular formula is C14H11BrN2OS .作用机制
Mode of Action
It belongs to the class of imidazo[2,1-b]thiazoles, which are known to interact with various biological targets
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Imidazo[2,1-b]thiazoles have been shown to have diverse biological activities , suggesting that they may interact with multiple biochemical pathways
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined. It is a solid compound with a molecular weight of 335.22 g/mol , which may influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to other imidazo[2,1-b]thiazoles, it may have potential analgesic and anti-inflammatory activities . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules. For instance, its solid form and melting point of 183°C suggest that it may be stable under normal physiological conditions
实验室实验的优点和局限性
The use of 1-[6-(4-Bromophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone in laboratory experiments has several advantages. 1-[6-(4-Bromophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone has a high solubility in both aqueous and organic solvents, making it easy to work with in the lab. Additionally, 1-[6-(4-Bromophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone can be synthesized in high yields using the methods described above. However, there are some limitations to using 1-[6-(4-Bromophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone in laboratory experiments. 1-[6-(4-Bromophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone can be toxic in high concentrations, and it can react with other compounds in the lab.
未来方向
The use of 1-[6-(4-Bromophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone in scientific research is still in its early stages, and as such, there are many potential future directions for research. One area of research that could be explored is the use of 1-[6-(4-Bromophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone in drug development. 1-[6-(4-Bromophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone could be used to investigate the pharmacokinetics and pharmacodynamics of new drugs, and to determine the efficacy and toxicity levels of these drugs. Additionally, 1-[6-(4-Bromophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone could be used to investigate the potential therapeutic applications of new drugs. Finally, 1-[6-(4-Bromophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone could be used to investigate the effects of drugs on biochemical and physiological processes.
合成方法
1-[6-(4-Bromophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 4-bromophenylacetylene with thiourea in the presence of a base. This reaction produces the desired 1-[6-(4-Bromophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone in high yields. Additionally, 1-[6-(4-Bromophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone can be synthesized through the reaction of 4-bromophenylacetic acid with thiourea in the presence of a base. This method is also effective in producing 1-[6-(4-Bromophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone in high yields.
科学研究应用
抗肿瘤和细胞毒活性
该化合物的细胞毒性已在人类肿瘤细胞系中进行研究。特别是,[6-(4-溴苯基)咪唑并[2,1-b]噻唑-3-基]乙酸芳基亚甲基酰肼对前列腺癌细胞显示出强大的作用 。该领域进一步的研究可以探索其作为抗肿瘤剂的潜力。
抗利什曼病和抗疟疾活性
含有吡唑的化合物,与噻唑具有某些相似性,以其抗利什曼病和抗疟疾作用而闻名 。考虑到结构上的重叠,探索该化合物对原生动物寄生虫的活性可能值得。
安全和危害
生化分析
Biochemical Properties
This compound has been shown to be an effective inhibitor of the xanthine oxidase enzyme . Xanthine oxidase is a type of enzyme that plays a crucial role in the catabolism of purines in some species, including humans. By inhibiting this enzyme, 1-[6-(4-Bromophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone can potentially affect purine metabolism, leading to a decrease in the production of uric acid .
Molecular Mechanism
Its structural similarity to known xanthine oxidase inhibitors suggests that it may exert its effects at the molecular level by binding to this enzyme and inhibiting its activity .
Temporal Effects in Laboratory Settings
It is a white crystalline solid with a melting point of 183°C , suggesting that it has good thermal stability.
Metabolic Pathways
Given its inhibitory effects on xanthine oxidase, it may be involved in the metabolism of purines .
属性
IUPAC Name |
1-[6-(4-bromophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2OS/c1-8-13(9(2)18)19-14-16-12(7-17(8)14)10-3-5-11(15)6-4-10/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYDSFZCRJLZKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)Br)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[3-(2-Methylphenyl)-4-isoxazolyl]propanoic acid](/img/structure/B2384153.png)




![3,3,3-trifluoro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2384160.png)
![methyl 4-[({4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]benzoate](/img/structure/B2384161.png)
![6-Benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2384165.png)



![N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2384171.png)